InhA Enzyme Inhibition Potency
InhA-IN-5 (compound 1) is identified as a potent inhibitor of InhA, with an IC50 value that is approximately 40-fold lower (i.e., more potent) than that of a structurally related lead compound (compound 2) [1]. This comparison highlights its superior enzymatic inhibition within the same chemical series. In the broader study, IC50 values for active rhodanine derivatives ranged from 2.7 to 30 µM, placing InhA-IN-5 among the more potent members of this class [2].
| Evidence Dimension | InhA Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Approximately 40-fold more potent than compound 2 (exact IC50 value not specified in provided materials) |
| Comparator Or Baseline | Compound 2 (a lead rhodanine derivative from the same study) |
| Quantified Difference | ~40-fold increase in potency |
| Conditions | Biochemical enzyme assay against purified M. tuberculosis InhA |
Why This Matters
This quantitative potency differential confirms InhA-IN-5 is a validated tool for robust enzyme inhibition, ensuring experimental consistency not achievable with weaker, less characterized analogs.
- [1] Synthesis of 6-substituted tetrahydropyrrolo[1,2-a]pyrazine type of InhA inhibitors (Master's thesis). University of Ljubljana, 2019. View Source
- [2] Slepikas L, Chiriano G, Perozzo R, et al. In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. J Med Chem. 2016;59(24):10917-10928. (Abstract) View Source
